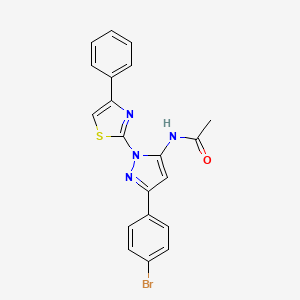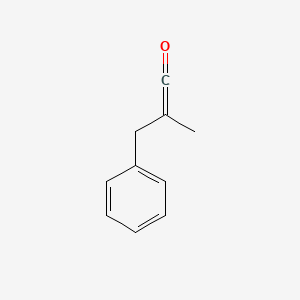
2-Methyl-3-phenyl-1-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenyl-1-propen-1-one is an organic compound with the molecular formula C10H10O. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenyl-1-propen-1-one can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-3-phenylprop-2-en-1-ol. This process uses a palladium catalyst under high pressure and temperature to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-1-propen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-phenylpropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride yields 2-methyl-3-phenyl-1-propanol.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2-Methyl-3-phenylpropanoic acid.
Reduction: 2-Methyl-3-phenyl-1-propanol.
Substitution: Brominated or chlorinated derivatives of the phenyl ring.
Scientific Research Applications
2-Methyl-3-phenyl-1-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-1-propen-1-one involves its interaction with various molecular targets. It can act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. The compound’s aromatic structure allows it to participate in π-π interactions, which are crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenyl-1-propene: Similar in structure but lacks the carbonyl group.
2-Methyl-3-phenyl-2-propen-1-ol: Contains a hydroxyl group instead of a carbonyl group.
1,3-Diphenyl-2-propen-1-one: Another chalcone derivative with two phenyl rings.
Uniqueness
2-Methyl-3-phenyl-1-propen-1-one is unique due to its specific arrangement of the methyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
42955-14-6 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
InChI Key |
XLINTHZLBFGDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


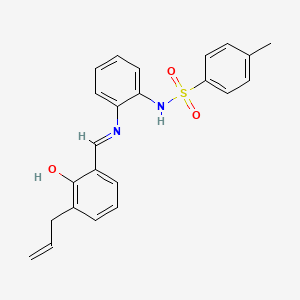
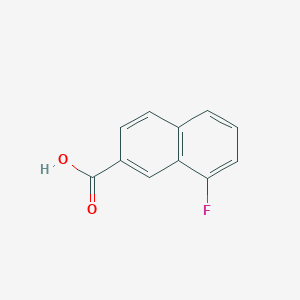
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
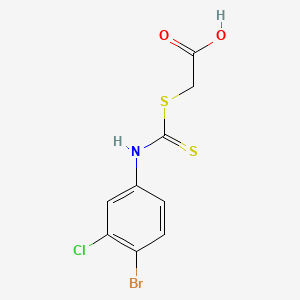
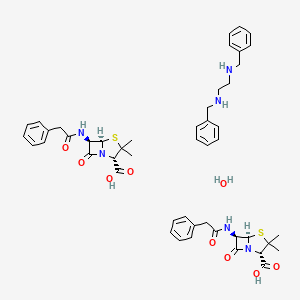
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)
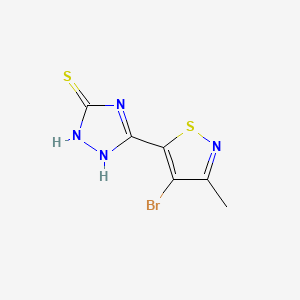

![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
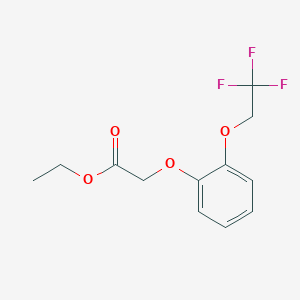
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
